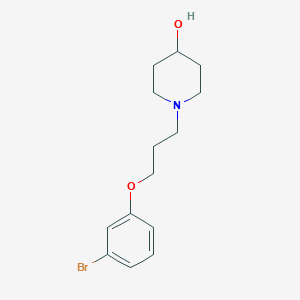

1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol

Description

1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol is a piperidine derivative featuring a 3-bromophenoxy group attached via a propyl chain to the piperidin-4-ol core.

Properties

IUPAC Name |

1-[3-(3-bromophenoxy)propyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c15-12-3-1-4-14(11-12)18-10-2-7-16-8-5-13(17)6-9-16/h1,3-4,11,13,17H,2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMRXTYYCAWUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCCOC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Homogeneous Phase Synthesis via Nucleophilic Substitution

Overview:

This method emphasizes a homogeneous reaction environment, avoiding phase transfer catalysts, and operates at room temperature, thus reducing impurities and simplifying purification. It involves two key steps: formation of the sodium salt of 3-piperidinopropanol and subsequent alkylation with 3-(4-bromophenoxy)propyl mesylate.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Formation of Sodium Salt | 3-piperidinopropanol, sodium hydride (NaH), aprotic polar solvent (e.g., N,N-dimethylformamide) | Sodium hydride deprotonates 3-piperidinopropanol, forming the reactive sodium alkoxide. Excess NaH ensures complete deprotonation. Reaction at 20-25°C. |

| 2. Alkylation | 3-(4-bromophenoxy)propyl mesylate, excess of sodium salt, room temperature | Nucleophilic substitution occurs with the mesylate, yielding the target compound directly. Excess reagents drive the reaction to completion. Purification is achieved via recrystallization or distillation. |

- The process avoids high temperatures (80-110°C) and phase transfer catalysts, thereby generating fewer impurities.

- Use of aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) enhances solubility and reaction efficiency.

Synthesis via Nucleophilic Aromatic Substitution and Alkylation

Overview:

This approach involves initial preparation of 3-bromophenol derivatives, followed by alkylation of piperidin-4-ol with suitable intermediates.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Bromophenol synthesis | Bromobenzene, sodium hydroxide, copper catalyst | Bromination of phenol derivatives under controlled conditions. |

| 2. Ether formation | 3-bromophenol, 3-chloropropyl piperidin-4-ol, base (potassium carbonate), reflux | Formation of the ether linkage via nucleophilic substitution. |

| 3. Final alkylation | Activation of the phenolic hydroxyl group, reaction with 3-(4-bromophenoxy)propyl mesylate | Final coupling step to produce the target molecule. |

- This method is advantageous for its modularity and use of readily available raw materials.

- Reaction conditions are optimized to prevent polyalkylation and side reactions.

Alternative Route Using Bromobenzene and Piperidine

Overview:

Based on recent patents, a high-temperature nucleophilic substitution route is employed to synthesize 1-(4-bromophenyl)piperidine, which is then functionalized to the target molecule.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Bromobenzene reaction | Bromobenzene, piperidine, potassium tert-butoxide, sulfolane, 150-180°C | High-temperature nucleophilic substitution to form N-phenylpiperidine. |

| 2. Bromination | N-phenylpiperidine, N-bromosuccinimide (NBS), dichloromethane, 15-40°C | Selective bromination at the para-position. |

| 3. Ether formation | Reaction with 3-(4-hydroxyphenoxy)propyl derivatives | Final coupling to generate the compound. |

- The process is efficient, with fewer steps and high yields, suitable for scale-up.

- The reaction temperature is optimized to prevent over-bromination and side reactions.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Advantages | Limitations |

|---|---|---|---|---|---|

| Homogeneous Nucleophilic Substitution | Sodium hydride, mesylate derivatives | DMF, NMP | 20-25°C | Low impurity profile, no phase transfer catalysts | Requires careful handling of NaH |

| Ether Formation & Alkylation | Bromophenol, piperidin-4-ol | Acetonitrile, reflux | Reflux | Modular, high yield | Multiple steps, purification needed |

| High-Temperature Nucleophilic Substitution | Bromobenzene, piperidine, potassium tert-butoxide | Sulfolane | 150-180°C | Fewer steps, scalable | High temperature, energy intensive |

Chemical Reactions Analysis

1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: It is investigated for its potential therapeutic properties, including its effects on neurological pathways.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the piperidin-4-ol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound shares a piperidin-4-ol core with multiple analogs, but variations in substituents and side chains significantly influence its physicochemical and biological properties. Key comparisons include:

Aryloxy Group Modifications

- 4-(4-Chloro-phenyl)-1-[3-(4-fluoro-phenoxy)-propyl]-piperidin-4-ol (Compound 7): Substitution with chloro and fluoro groups may improve metabolic stability and target selectivity in antiparkinsonian applications . RB-024 (1-(3-(4-Octylphenyl)propyl)piperidin-4-ol): The octylphenyl group increases lipophilicity, favoring sphingosine kinase inhibition via membrane interaction .

Chain Length and Flexibility

- Propyl vs.

Piperidine Ring Substitutions

- Hydroxyl Group : The 4-hydroxyl group in piperidin-4-ol facilitates hydrogen bonding, critical for interactions with enzymes or receptors.

- Additional Aromatic Substituents : Compound 7 incorporates a 4-chlorophenyl group on the piperidine ring, enabling dual aromatic interactions in antiparkinsonian drug design .

Key Research Findings

Electronic and Steric Effects: Bromine in the target compound offers a balance between steric bulk and electronic effects, contrasting with smaller halogens (e.g., fluoro in Compound 7) or non-halogenated groups (e.g., octyl in RB-024) .

Receptor Specificity :

- Dual aromatic systems (e.g., biphenyl in A1) improve binding to protein-protein interaction targets like PD-1/PD-L1 .

Biological Activity

1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds with piperidine structures exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. The structure of this compound suggests it may interact similarly with these targets, potentially leading to growth inhibition in cancer cells.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 6.9 | CDK inhibition |

| Compound B | HepG-2 | 5.9 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined; further research is needed to establish specific IC50 values for this compound.

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have also been documented. In vitro studies reveal that certain piperidine compounds exhibit significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of bromine in the structure may enhance its bioactivity due to the electron-withdrawing effects that can improve binding affinity to bacterial targets.

Table 2: Antimicrobial Activity of Selected Piperidine Compounds

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound C | 0.22 | S. aureus |

| Compound D | 0.25 | E. coli |

| This compound | TBD | TBD |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the piperidine ring and substituents significantly influence the biological activity of these compounds. The bromophenoxy group in this compound is hypothesized to play a critical role in enhancing its pharmacological properties.

Key Findings:

- Bromine Substitution: Enhances lipophilicity and may improve cellular uptake.

- Hydroxyl Group: Potentially involved in hydrogen bonding with biological targets, enhancing binding affinity.

Case Studies

Several case studies have explored similar compounds, revealing promising results:

- Study on Piperidine Derivatives: A study demonstrated that a series of piperidine derivatives showed varying degrees of cytotoxicity against cancer cell lines, with some achieving IC50 values below 10 μM.

- Antimicrobial Evaluation: Another investigation assessed the antimicrobial potential of piperidine derivatives, confirming their effectiveness against Gram-positive and Gram-negative bacteria.

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of 1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the piperidin-4-ol core, bromophenoxy group, and propyl linker. Compare chemical shifts with analogous compounds (e.g., benzyl piperidine carboxylates in and ).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using reverse-phase HPLC with UV detection at 254 nm, as referenced in piperidine derivative analyses ().

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or HRMS, aligning with methods for related brominated piperidines ().

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact ().

- Ventilation: Use fume hoods to minimize inhalation risks, particularly during synthesis or solvent evaporation ().

- Spill Management: Neutralize spills with inert adsorbents (e.g., silica gel) and dispose via hazardous waste protocols ().

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound during scale-up?

Methodological Answer:

- Catalyst Screening: Test palladium or copper catalysts for coupling reactions involving bromophenoxy groups, as suggested in bromopropoxy phenol syntheses ().

- Solvent Optimization: Evaluate polar aprotic solvents (e.g., DMF or DMSO) for improved solubility of intermediates, as seen in piperidine derivative syntheses ().

- Temperature Control: Maintain reaction temperatures between 60–80°C to balance reaction rate and side-product formation ().

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition potency) be resolved?

Methodological Answer:

- Standardized Assay Conditions: Use uniform buffer systems (e.g., pH 7.4 PBS) and control for ionic strength, as variations can alter enzyme kinetics ().

- Dose-Response Curves: Generate IC values across multiple concentrations (e.g., 1 nM–100 µM) to account for batch-to-batch variability ().

- Orthogonal Validation: Confirm results with complementary techniques (e.g., fluorescence quenching vs. radiometric assays).

Q. What experimental designs elucidate the mechanism of action in receptor binding or enzyme inhibition?

Methodological Answer:

- Kinetic Studies: Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding modes ().

- Molecular Docking: Use software like AutoDock Vina to model interactions between the bromophenoxy group and target enzymes (e.g., cytochrome P450 isoforms), referencing computational data for piperidine derivatives ().

- Site-Directed Mutagenesis: Modify key residues in enzyme active sites to identify binding determinants ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.